7-Fluoro-5-iodo-1H-indole
Overview
Description
“7-Fluoro-5-iodo-1H-indole” is a heterocyclic organic compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-5-iodo-1H-indole” consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is 261.03 g/mol.
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, 5- (3-benzyloxyprop-1-enyl)-1 H -indole can be obtained via reaction with allylbenzyl ether in the presence of triphenyl phosphine, palladium acetate and silver acetate in dimethylformamide .
Scientific Research Applications
1. Role in HIV-1 Inhibition
7-Fluoro-5-iodo-1H-indole derivatives have been studied for their potential in inhibiting HIV-1. Specifically, these compounds interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, showcasing their relevance in HIV-1 attachment inhibition (Wang et al., 2003).
2. Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors
Another application of related compounds involves the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This highlights the compound's significance in the development of HIV treatment options (Mayes et al., 2010).
3. Potential in Neuropathic Pain Management
Research into fluorinated indole-imidazole conjugates, including derivatives of 7-fluoro-5-iodo-1H-indole, has identified potential applications in neuropathic pain management. These compounds act as selective 5-HT7 receptor agonists, indicating their utility in studying 5-HT7 receptor function and as potential analgesics (Hogendorf et al., 2019).
4. Applications in Antidepressant Drug Development
The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a derivative of 7-fluoro-5-iodo-1H-indole, has been explored as an antidepressant drug candidate. Its synthesis and optimization for large-scale production further illustrate the chemical's importance in pharmaceutical research (Anderson et al., 1997).
5. Development of Fluorogen-Activating Protein Probes
Fluorogen-activating protein (FAP) probes based on 3-indole-Malachite Green, including those derived from 7-fluoro-5-iodo-1H-indole, have been developed for use in live cell imaging. These probes are non-fluorescent in solution but become highly fluorescent when bound to FAP, demonstrating their utility in biological research (Zhang et al., 2017).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future directions in the study of “7-Fluoro-5-iodo-1H-indole” and its derivatives could involve the development of new synthesis methods and the exploration of their potential therapeutic applications.
properties
IUPAC Name |
7-fluoro-5-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNWOSWRZMWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735800 | |
Record name | 7-Fluoro-5-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-5-iodo-1H-indole | |
CAS RN |
1173023-15-8 | |
Record name | 7-Fluoro-5-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Fluoro-5-iodoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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